Direct Experimental Bandgap Comparison: CaSe (5.0 eV) vs. BaSe (~1.8 eV) vs. ZnSe (2.70 eV)
Calcium selenide (CaSe) exhibits an experimentally determined direct bandgap of approximately 5.0 eV [1], which is significantly wider than that of barium selenide (BaSe), the narrowest-gap alkaline earth selenide at ~1.8 eV [2], and substantially larger than the widely used zinc selenide (ZnSe) at 2.70 eV [3]. This ~3.2 eV difference relative to BaSe and ~2.3 eV difference relative to ZnSe positions CaSe uniquely for deep-blue/UV optoelectronic applications where higher-energy photon absorption or emission is required.
| Evidence Dimension | Bandgap Energy (eV) |
|---|---|
| Target Compound Data | CaSe: ~5.0 eV (experimental, direct gap) |
| Comparator Or Baseline | BaSe: ~1.8 eV; ZnSe: 2.70 eV |
| Quantified Difference | CaSe gap exceeds BaSe by ~3.2 eV; exceeds ZnSe by ~2.3 eV |
| Conditions | Optical absorption and reflectivity measurements; room temperature |
Why This Matters
The wider bandgap enables CaSe to function in blue/UV emission devices and as a transparent conductive layer in UV optoelectronics where narrower-gap selenides are opaque or inefficient.
- [1] Benkabou, K., et al. (2000). Ab initio calculations of elastic properties and electronic structure of calcium selenide. Journal of Physics and Chemistry of Solids, 61(5), 747-752. View Source
- [2] WebQC. (2026). Properties of BaSe – Barium Selenide. View Source
- [3] AZO Materials. (2013). Zinc Selenide (ZnSe) Semiconductors – Properties and Applications. View Source
